molecular formula C11H11FO4 B1329734 3-(4-Fluorophenyl)pentanedioic acid CAS No. 3449-63-6

3-(4-Fluorophenyl)pentanedioic acid

Cat. No. B1329734
CAS RN: 3449-63-6
M. Wt: 226.2 g/mol
InChI Key: CNZZQTFKXGQNLI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H11FO4 . It has a molecular weight of 226.2 . The IUPAC name for this compound is 3-(4-fluorophenyl)pentanedioic acid .


Molecular Structure Analysis

The InChI code for 3-(4-Fluorophenyl)pentanedioic acid is 1S/C11H11FO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)pentanedioic acid is a solid at room temperature . It has a boiling point of 360.6°C at 760 mmHg . The compound is sealed in dry and stored at 2-8°C .

Scientific Research Applications

Pharmacokinetics and Drug Development

3-(4-Fluorophenyl)pentanedioic acid exhibits properties that make it a candidate for further exploration in drug development. Its high gastrointestinal absorption and permeability through the blood-brain barrier (BBB) suggest potential as a central nervous system (CNS) active agent . Additionally, its non-substrate nature for P-glycoprotein (P-gp) and lack of inhibition of common cytochrome P450 enzymes indicate a lower risk of drug-drug interactions, making it a safer option for polypharmacy scenarios .

Molecular Modeling and Simulation

The compound’s structure allows it to be used in molecular modeling programs like Amber, GROMACS, and Pymol. These simulations can help predict the behavior of the molecule in biological systems, aiding in the design of new drugs with improved efficacy and safety profiles .

Material Science

In material science, 3-(4-Fluorophenyl)pentanedioic acid could be investigated for its potential in creating novel polymers or coatings. Its solid physical form and stability at room temperature make it suitable for experiments in polymerization reactions .

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactive carboxylic acid groups allow for derivatization, which can lead to the creation of new compounds with varied biological activities.

Analytical Chemistry

Due to its well-defined physical and chemical properties, 3-(4-Fluorophenyl)pentanedioic acid can be used as a standard in analytical procedures like HPLC, LC-MS, and UPLC to calibrate instruments or validate methods .

Biological Studies

The compound’s interaction with various biological pathways can be studied to understand its effects on cellular processes. This can lead to insights into the treatment of diseases where these pathways are dysregulated .

Toxicology

The safety profile of 3-(4-Fluorophenyl)pentanedioic acid, indicated by its hazard statements and precautionary measures, makes it a subject for toxicological studies. Research in this area can provide valuable information on the safe handling and potential risks associated with the compound .

Environmental Chemistry

Investigating the environmental fate of 3-(4-Fluorophenyl)pentanedioic acid, including its biodegradability and interactions with environmental receptors, is crucial. This research can inform the development of guidelines for its disposal and assess its impact on ecosystems .

Safety And Hazards

The safety information for 3-(4-Fluorophenyl)pentanedioic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

3-(4-fluorophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZZQTFKXGQNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188044
Record name 3-(4-Fluorophenyl)glutaric acid
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Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)pentanedioic acid

CAS RN

3449-63-6
Record name 3-(4-Fluorophenyl)pentanedioic acid
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Record name 3-(4-Fluorophenyl)glutaric acid
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Record name 3449-63-6
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Record name 3-(4-Fluorophenyl)glutaric acid
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Record name 3-(4-fluorophenyl)glutaric acid
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Synthesis routes and methods

Procedure details

An aqueous solution of sodium hydroxide (3N, 23 mL, 69 mmol) was added to a solution of 2-(4-fluorophenyl)-1,1,3-trimethoxy carbonyl propane (6.7 g, 21.5 mmol) in methanol (100 ml) at room temperature and the mixture was stirred for 12 hours. The resulting mixture was concentrated under reduced pressure, and then water (20 ml) and concentrated hydrochloric acid (10 ml) were added under ice cooling. The aqueous mixture was refluxed for 12 hours. The reaction mixture was extracted with ethyl acetate. The organic extract was washed with water and saturated sodium chloride, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was crystallized from ethyl acetate-hexane to obtain 4.5 g of 3-(4-fluorophenyl) glutaric acid (yield 93%). mp. 145–147° C.
Quantity
23 mL
Type
reactant
Reaction Step One
Name
2-(4-fluorophenyl)-1,1,3-trimethoxy carbonyl propane
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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